molecular formula C10H8FNO B6357910 (5-Fluoroisoquinolin-8-yl)methanol CAS No. 1369202-32-3

(5-Fluoroisoquinolin-8-yl)methanol

Cat. No.: B6357910
CAS No.: 1369202-32-3
M. Wt: 177.17 g/mol
InChI Key: JSCBDJYEHSNWIR-UHFFFAOYSA-N
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Description

(5-Fluoroisoquinolin-8-yl)methanol is a fluorinated isoquinoline derivative with the molecular formula C₁₀H₈FNO and a molecular weight of 177.18 g/mol . Its CAS registry number is 1369202-32-3, and it is characterized by a methanol functional group attached to the 8-position of the 5-fluoroisoquinoline core . The compound is commercially available at 98% purity and is typically stored under dry, sealed conditions at room temperature . Safety data indicate hazards including skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335), necessitating precautions such as protective equipment during handling .

Properties

IUPAC Name

(5-fluoroisoquinolin-8-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-10-2-1-7(6-13)9-5-12-4-3-8(9)10/h1-5,13H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCBDJYEHSNWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key similarities and differences between (5-Fluoroisoquinolin-8-yl)methanol and related fluorinated isoquinoline or methanol-containing derivatives.

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 1369202-32-3 C₁₀H₈FNO 177.18 Methanol substituent at C8; commercial availability (98% purity)
1-(5-Fluoroisoquinolin-8-yl)but-2-yn-1-one - C₁₃H₇FNO 214.20 Butynone chain at C8; synthesized in 54% yield
4-((5-Fluoroisoquinolin-8-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid - C₁₇H₁₃FN₂O₂ 285.20 Pyrrole-carboxylic acid moiety; synthesized in 95% yield
6-Fluoroisoquinoline-5-carbonitrile 1510647-56-9 C₁₀H₅FN₂ 172.16 Nitrile group at C5; commercial availability (98% purity)
Methyl 6-fluoroisoquinoline-8-carboxylate - C₁₁H₈FNO₂ 205.19 Methyl ester at C8; positional isomer (6-fluoro vs. 5-fluoro)
[5-(2-Fluorophenyl)isoxazol-3-yl]methanol 1105191-15-8 C₁₀H₈FNO₂ 193.17 Isoxazole core with fluorophenyl and methanol groups; distinct scaffold

Structural and Functional Group Comparisons

  • The butynone chain in 1-(5-Fluoroisoquinolin-8-yl)but-2-yn-1-one introduces electrophilic reactivity, making it suitable for further derivatization .
  • Positional Isomerism: Methyl 6-fluoroisoquinoline-8-carboxylate shares the C8 substituent but differs in fluorine position (C6 vs. C5), which may alter electronic properties and metabolic stability .

Commercial Availability

  • The target compound and 6-Fluoroisoquinoline-5-carbonitrile are both listed as "typically in stock" at 98% purity, suggesting reliable accessibility for research .

Biological Activity

(5-Fluoroisoquinolin-8-yl)methanol, a fluorinated isoquinoline derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological targets, thereby affecting various cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

C10H8FN(CAS No 1369202 32 3)\text{C}_{10}\text{H}_{8}\text{F}\text{N}\quad (\text{CAS No 1369202 32 3})

This compound features a fluorine atom at the 5-position of the isoquinoline ring, which is hypothesized to enhance its biological activity through increased lipophilicity and altered binding properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on studies of similar compounds:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially affecting processes such as apoptosis and inflammation.
  • Receptor Modulation : It is suggested that this compound can modulate neurotransmitter receptors, influencing neurotransmission and synaptic plasticity.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis through the activation of reactive oxygen species (ROS) pathways .

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the context of cancer therapy and neuroprotection:

Anticancer Activity

Studies have demonstrated that isoquinoline derivatives possess significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Viability Assays : MTS assays indicate that this compound reduces cell viability in several cancer lines more than in normal cells .
  • Mechanistic Insights : The compound may trigger apoptosis through ROS generation and subsequent activation of caspases .

Neuroprotective Effects

The modulation of cholinergic signaling pathways suggests potential neuroprotective properties:

  • Acetylcholine Release : Compounds with similar structures have been found to enhance acetylcholine release at synapses, potentially benefiting conditions like Alzheimer's disease.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antiproliferative effects of this compound on oral cancer cells; results showed a significant decrease in cell viability compared to controls .
Study 2 Explored the neuroprotective potential by assessing the compound's effect on cholinergic signaling; indicated enhanced neurotransmitter release.
Study 3 Examined the oxidative stress response in various cell lines; highlighted the compound's role in inducing apoptosis specifically in cancerous cells .

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